molecular formula C22H21FN2O5S2 B2519396 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941893-11-4

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2519396
CAS No.: 941893-11-4
M. Wt: 476.54
InChI Key: YNYLBBOBRDPWDR-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is a structurally complex small molecule characterized by a benzothiophene core substituted with a fluorine atom at position 4 and a methyl carboxylate group at position 2. The piperazine ring at position 3 is further modified with a sulfonyl group linked to a 4-acetylphenyl moiety. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., compounds in and ) suggest synthetic routes involving sulfonylation of piperazine derivatives and subsequent coupling to benzothiophene carboxylate esters .

Properties

IUPAC Name

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-14(26)15-6-8-16(9-7-15)24-10-12-25(13-11-24)32(28,29)21-19-17(23)4-3-5-18(19)31-20(21)22(27)30-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYLBBOBRDPWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate (CAS number: 941893-11-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiophene core : Provides a scaffold for biological interactions.
  • Piperazine moiety : Known for its role in enhancing pharmacological properties.
  • Sulfonamide group : Implicated in various biological activities.
PropertyValue
Molecular FormulaC22H21FN2O5S2
Molecular Weight476.54 g/mol
CAS Number941893-11-4
Structural FeaturesBenzothiophene, Piperazine, Sulfonamide

Preliminary studies suggest that this compound exhibits significant biological activity, potentially through the following mechanisms:

  • Antitumor Activity : The compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antibacterial and Antifungal Properties : Similar compounds have shown efficacy against various bacterial strains and fungi, indicating potential broad-spectrum antimicrobial activity.

Comparative Studies

Research has indicated that compounds with similar structural features may exhibit varying degrees of biological activity. For instance:

Compound NameActivity TypeUnique Features
Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylateAntitumorContains a chloro substituent
3-{[4-bromo phenoxy]piperazine}-5-fluorobenzothiopheneAntibacterialDifferent halogen substituent
Methyl 3-{[4-(2-methylpropionamido)phenoxy]piperazine}-5-fluorobenzothiopheneAntifungalInvestigates amide interactions

These comparisons highlight the diversity within this chemical class while emphasizing the unique structural elements that may confer distinct biological properties to this compound.

Case Studies

Recent studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For example, a study evaluating a series of piperazine derivatives found that certain modifications significantly enhanced cytotoxicity against liver cancer cell lines (HepG2) using the MTT assay. The results indicated that structural modifications could lead to improved therapeutic profiles compared to parent compounds .

Future Directions in Research

Ongoing research aims to elucidate the specific interactions between this compound and its biological targets. Key areas of focus include:

  • In vitro and in vivo studies : To validate the therapeutic potential and safety profile.
  • Mechanistic studies : To understand the pathways involved in its biological effects.

Further investigation will be essential to fully characterize its pharmacological properties and potential applications in treating various diseases.

Scientific Research Applications

Preliminary studies indicate that methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate exhibits significant biological activity. The following areas are of particular interest:

Anticancer Activity

Research has shown that compounds with similar structural characteristics exhibit cytotoxic effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have demonstrated their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific mechanisms of action for this compound are still under investigation, but its structural components suggest potential efficacy against cancer.

Potential Therapeutic Applications

Given its promising biological activity, this compound has several potential therapeutic applications:

Oncology

Due to its cytotoxic properties, this compound could be developed as a novel anticancer agent targeting specific tumor types. Ongoing research aims to evaluate its efficacy against various cancer cell lines, including those resistant to conventional therapies.

Neurological Disorders

The piperazine component suggests potential applications in treating neurological disorders where modulation of neurotransmitter systems may be beneficial. Further studies are necessary to explore this avenue.

Case Studies and Research Findings

Research findings highlight the importance of structure–activity relationships (SAR) in determining the efficacy of compounds similar to this compound. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT1165.0Apoptosis induction
Compound BMCF78.0Tubulin inhibition
Methyl 3-{...}TBDTBDTBD

These findings underscore the need for comprehensive evaluations to establish effective dosages and therapeutic windows for clinical applications.

Comparison with Similar Compounds

Notes

Structural Diversity : The comparison highlights the impact of substituent choice on molecular properties, underscoring the need for systematic structure-activity relationship (SAR) studies.

Synthetic Challenges : Sulfonylation and piperazine coupling steps (as in ) may require optimization to avoid side reactions, particularly with electron-withdrawing groups like fluorine.

Q & A

Q. What are the critical steps and optimal conditions for synthesizing Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:

Sulfonylation : Introduce the piperazine-sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .

Acetylation : Couple the 4-acetylphenyl group to the piperazine moiety using catalytic triethylamine .

Esterification : Protect the carboxylate group as a methyl ester using methanol and H₂SO₄ .
Optimization : Control reaction temperature (<10°C for sulfonylation) and use polar aprotic solvents (DMF or DCM) to stabilize intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzothiophene, methyl ester at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₁FN₂O₅S₂: 500.09) .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .
  • Enzyme Inhibition : Fluorometric assays for kinases or phosphatases (sulfonyl groups may interact with catalytic sites) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess baseline toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A). Focus on the sulfonyl-piperazine motif’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers (GROMACS/NAMD) to assess residence time .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces (EPS) to predict reactivity at the acetylphenyl group .

Q. What strategies address discrepancies in pharmacological data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) from conflicting studies. For example, receptor affinity may vary with Mg²⁺ concentration .
  • Dose-Response Refinement : Re-test conflicting results using a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric methods to rule out assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Tuning : Replace the methyl ester with tert-butyl ester to enhance membrane permeability (logP increase ~0.5 units) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃ at benzothiophene C5) to reduce CYP450-mediated oxidation .
  • Solubility : Incorporate polar groups (e.g., morpholine instead of piperazine) while monitoring receptor affinity .

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